molecular formula C18H26N2O3 B1327368 Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate CAS No. 898762-67-9

Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate

Cat. No.: B1327368
CAS No.: 898762-67-9
M. Wt: 318.4 g/mol
InChI Key: PKWYNUJDDDHGBL-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a phenyl group, and an ester functional group.

Preparation Methods

The synthesis of Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 4-methylpiperazine, 2-bromomethylbenzene, and ethyl acetoacetate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The first step involves the reaction of 4-methylpiperazine with 2-bromomethylbenzene to form the intermediate compound. .

Chemical Reactions Analysis

Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters

Scientific Research Applications

Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate has several scientific research applications:

    Drug Development: The compound is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting central nervous system disorders.

    Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, facilitating the development of new chemical entities.

    Material Science: The compound’s unique chemical properties make it valuable in the design and development of novel materials with specific functionalities

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound is known to interact with neurotransmitter receptors in the central nervous system, modulating their activity. This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant activities .

Comparison with Similar Compounds

Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate can be compared with other piperazine derivatives such as:

    Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate: This compound has a similar structure but differs in the position of the substituent on the phenyl ring.

    4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyric acid: This compound lacks the ester group, which affects its chemical reactivity and applications.

    4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutanamide: This amide derivative exhibits different pharmacological properties compared to the ester compound

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound in various scientific research fields.

Biological Activity

Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

C18H26N2O3C_{18}H_{26}N_{2}O_{3}

This compound features a piperazine moiety, which is known for enhancing biological activity through interactions with various biological targets.

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors. The methodology includes:

  • Formation of the piperazine derivative : This step often involves the alkylation of piperazine with appropriate aryl halides.
  • Oxobutyrate formation : The subsequent steps involve the condensation of the piperazine derivative with ethyl acetoacetate to yield the final product.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast (MCF7), colon (HT-29), and skin (M21) cancers. The mechanism appears to involve:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis.
  • Cytoskeletal Disruption : It has been shown to bind to β-tubulin, disrupting microtubule dynamics and impairing cell division .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF75.0G2/M phase arrest
HT-293.5Microtubule disruption
M216.0Apoptosis induction

Kinase Inhibition

This compound has also been investigated for its kinase inhibitory properties, particularly against Spleen Tyrosine Kinase (SYK). Inhibition of SYK is significant for treating various autoimmune and inflammatory diseases .

Case Studies

  • Case Study on Antitumor Efficacy : A study evaluated the compound's efficacy in vivo using chick chorioallantoic membrane (CAM) assays, showing significant inhibition of angiogenesis and tumor growth comparable to established chemotherapeutic agents .
  • Clinical Relevance : Research indicates that derivatives of this compound may be developed into therapeutic agents targeting specific kinases involved in cancer progression and inflammatory responses .

Properties

IUPAC Name

ethyl 4-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-3-23-18(22)9-8-17(21)16-7-5-4-6-15(16)14-20-12-10-19(2)11-13-20/h4-7H,3,8-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWYNUJDDDHGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643907
Record name Ethyl 4-{2-[(4-methylpiperazin-1-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-67-9
Record name Ethyl 2-[(4-methyl-1-piperazinyl)methyl]-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-{2-[(4-methylpiperazin-1-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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